P2X3 Receptor Antagonist Activity and Subtype Selectivity Profile
This compound exhibits moderate antagonist activity at the human P2X3 receptor, with an IC50 of 611 nM, determined in a cell-based calcium influx assay [1]. Crucially, its selectivity profile against other P2X receptor subtypes has been quantitatively defined: it demonstrates significantly weaker activity at P2X2 (IC50 = 100,000 nM) and P2X7 (IC50 = 8,530 nM) receptors under comparable assay conditions [1]. This selectivity window of approximately 164-fold for P2X3 over P2X2 and 14-fold over P2X7 represents a verifiable differentiation point for applications requiring P2X3-preferential modulation.
| Evidence Dimension | In vitro functional antagonist potency (IC50) |
|---|---|
| Target Compound Data | hP2X3: IC50 = 611 nM; hP2X2: IC50 = 100,000 nM; hP2X7: IC50 = 8,530 nM |
| Comparator Or Baseline | Within-compound selectivity across three human P2X receptor subtypes tested in parallel |
| Quantified Difference | 164-fold selectivity for P2X3 vs. P2X2; 14-fold selectivity for P2X3 vs. P2X7 |
| Conditions | Human P2X2, P2X3, and P2X7 receptors transfected in 1321N1 cells; inhibition of ATP-induced calcium influx [1] |
Why This Matters
The defined selectivity profile enables precise experimental design for P2X3-related studies and provides a benchmark for batch-to-batch quality verification in receptor pharmacology assays.
- [1] BindingDB. (n.d.). BDBM50535414 (CHEMBL4463334) Activity Data: Antagonist activity at human P2X2R, P2X3R, and P2X7R. View Source
